molecular formula C9H8ClN3 B8675150 3-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole

3-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole

Cat. No. B8675150
M. Wt: 193.63 g/mol
InChI Key: QGJINLLCPIBQLV-UHFFFAOYSA-N
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Patent
US07423036B2

Procedure details

6.10 g (28.8 mmol) 4-chloro-benzoic acid N′-(1-imino-ethyl)-hydrazide are heated to 180° C. for 30 minutes. After cooling 2.3 g product are obtained from the residue by recrystallisation in chloroform. Evaporation of the mother liquor and subsequent purification of the residue by chromatography (silica gel, petroleum ether/ethyl acetate=1:6) yield an additional 1.22 g of product. White solid.
Name
4-chloro-benzoic acid N′-(1-imino-ethyl)-hydrazide
Quantity
6.1 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]=[C:2]([NH:4][NH:5][C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[CH3:3]>C(Cl)(Cl)Cl>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]2[N:1]=[C:2]([CH3:3])[NH:4][N:5]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
4-chloro-benzoic acid N′-(1-imino-ethyl)-hydrazide
Quantity
6.1 g
Type
reactant
Smiles
N=C(C)NNC(C1=CC=C(C=C1)Cl)=O
Step Two
Name
product
Quantity
2.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the mother liquor and subsequent purification of the residue by chromatography (silica gel, petroleum ether/ethyl acetate=1:6)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NNC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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